molecular formula C14H12ClNO2 B13015886 N-Phenyl-m-chloromandelamide

N-Phenyl-m-chloromandelamide

Cat. No.: B13015886
M. Wt: 261.70 g/mol
InChI Key: YRCRXIXWQNRGCT-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-hydroxy-N-phenylacetamide is an organic compound with a molecular formula of C14H12ClNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-hydroxy-N-phenylacetamide typically involves the reaction of 3-chlorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of 2-(3-Chlorophenyl)-2-hydroxy-N-phenylacetamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-hydroxy-N-phenylacetamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-chlorophenyl)-2-oxo-N-phenylacetamide.

    Reduction: Formation of 2-(3-chlorophenyl)-2-amino-N-phenylacetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenyl)-2-hydroxy-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-hydroxy-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-2-hydroxy-N-phenylacetamide
  • 2-(4-Chlorophenyl)-2-hydroxy-N-phenylacetamide
  • 2-(3-Bromophenyl)-2-hydroxy-N-phenylacetamide

Uniqueness

2-(3-Chlorophenyl)-2-hydroxy-N-phenylacetamide is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and chemical properties compared to its analogs.

Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-hydroxy-N-phenylacetamide

InChI

InChI=1S/C14H12ClNO2/c15-11-6-4-5-10(9-11)13(17)14(18)16-12-7-2-1-3-8-12/h1-9,13,17H,(H,16,18)

InChI Key

YRCRXIXWQNRGCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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